molecular formula C19H14BrNOS B11947755 N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide CAS No. 853348-17-1

N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide

Cat. No.: B11947755
CAS No.: 853348-17-1
M. Wt: 384.3 g/mol
InChI Key: OSVFNBGLMFCHKI-ZHACJKMWSA-N
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Description

N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 2-bromobenzoic acid with 3-(4-phenyl-2-thienyl)-2-propenamine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh3)4 and various nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
  • N-(2-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
  • N-(2-Iodophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide

Uniqueness

N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

CAS No.

853348-17-1

Molecular Formula

C19H14BrNOS

Molecular Weight

384.3 g/mol

IUPAC Name

(E)-N-(2-bromophenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C19H14BrNOS/c20-17-8-4-5-9-18(17)21-19(22)11-10-16-12-15(13-23-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)/b11-10+

InChI Key

OSVFNBGLMFCHKI-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=C2)/C=C/C(=O)NC3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C=CC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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